CPA vs. N6-Cyclopentyladenosine: A1 Receptor Potency and Functional Selectivity
In isolated guinea-pig atria, the prototypical A1-selective agonist N6-cyclopentyladenosine (CPA) demonstrates high potency in inhibiting non-adrenergic non-cholinergic (NANC) neurotransmission, with an IC50 of 2.8 nM. This value is markedly lower than that of other adenosine analogs tested under identical conditions, including R-PIA (IC50 9.5 nM), NECA (IC50 13.7 nM), and 2-CADO (IC50 35 nM) [1]. This 3.4-fold to 12.5-fold increase in functional potency underscores the superior efficacy of the N6-cyclopropyl substitution for A1 receptor-mediated presynaptic inhibition compared to alternative N6-substituted or unmodified adenosine agonists.
| Evidence Dimension | Functional potency for A1 receptor-mediated inhibition of NANC neurotransmission |
|---|---|
| Target Compound Data | IC50 = 2.8 nM |
| Comparator Or Baseline | R-PIA (IC50 = 9.5 nM), NECA (IC50 = 13.7 nM), 2-CADO (IC50 = 35 nM) |
| Quantified Difference | CPA is 3.4-fold more potent than R-PIA, 4.9-fold more potent than NECA, and 12.5-fold more potent than 2-CADO |
| Conditions | Isolated guinea-pig atria; response to transmural nerve stimulation |
Why This Matters
Demonstrates that the cyclopropyl substituent confers a functionally relevant potency advantage for studying presynaptic A1 receptor mechanisms, reducing required compound concentrations and minimizing off-target effects at higher doses.
- [1] Rubino A, et al. Adenosine receptors involved in the inhibitory control of non-adrenergic non-cholinergic neurotransmission in guinea-pig atria belong to the A1 subtype. Naunyn Schmiedebergs Arch Pharmacol. 1991;344(4):464-470. View Source
